1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Photoacylation Photochemistry Light-gated reagents

Conventional acyl transfer reagents suffer from uncontrolled thermal background reactivity, precluding light-gated spatial control over functionalization. 1-Acetyl-7-azaindoline (CAS 111097-45-1) resolves this limitation through categorical thermal latency combined with photo-activatability. • 0% dark reaction after 18 h at 40 °C; 31% photoacylation yield at 254 nm • Wavelength-orthogonal: photo-active at 254-300 nm, completely unreactive at 350 nm • High-yield synthesis (89% hydrogenation) from 1-acetyl-7-azaindole; MP 122-124 °C • Protected 7-azaindoline precursor for kinase inhibitor and CNS-targeted library synthesis

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 111097-45-1
Cat. No. B034393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone
CAS111097-45-1
Synonyms1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI)
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C1N=CC=C2
InChIInChI=1S/C9H10N2O/c1-7(12)11-6-4-8-3-2-5-10-9(8)11/h2-3,5H,4,6H2,1H3
InChIKeyAZHYTKTXXMFJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone (CAS 111097-45-1): A Saturated 7-Azaindoline Acetyl Building Block for Light-Controlled Acyl Transfer and Scaffold Diversification


1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, also referred to as 1-acetyl-7-azaindoline, is a heterocyclic acetyl amide belonging to the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline) family. This compound serves as a saturated, non-aromatic counterpart to the fully conjugated 1-acetyl-7-azaindole scaffold and has been systematically evaluated as a photoacylating reagent alongside its unsaturated and acyclic analogs [1]. Its structural saturation fundamentally alters its chemical reactivity profile, enabling distinct performance as a light-gated acyl transfer reagent that is neither achievable with the aromatic 7-azaindole congener nor with acyclic 2-acetamidopyridine derivatives [1].

Why 1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone Cannot Be Replaced by Unsaturated, Acyclic, or Alternative Scaffold Analogs for Photoacylation Applications


Generic substitution of 1-acetyl-7-azaindoline with the structurally similar 1-acetyl-7-azaindole or 2-acetamidopyridine fails because these analogs exhibit completely divergent chemical reactivity in the presence of nucleophiles. The unsaturated 1-acetyl-7-azaindole spontaneously transfers its acetyl group to amines in the dark at room temperature, destroying any prospect of light-gated spatial or temporal control over acyl transfer [1]. The acyclic analog 2-acetamidopyridine decomposes upon contact with amine nucleophiles even before irradiation, making it entirely unusable as a photoacylating reagent [1]. These reactivity differences are not incremental but categorical: only the saturated 7-azaindoline scaffold provides the combination of thermal latency and photo-activatability required for applications where acyl transfer must be externally triggered by light [1].

1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone: Quantitative Differentiation Evidence Against Closest Analogs


Thermal Background Reactivity: 1-Acetyl-7-azaindoline Eliminates Dark Acyl Transfer That Plagues 1-Acetyl-7-azaindole

In a direct dark-reactivity comparison, 1-acetyl-7-azaindole (the unsaturated analog) effected complete acylation of n-dodecylamine within 15 minutes at room temperature in the absence of light, precluding its use as a photoacylating reagent. In contrast, 1-acetyl-7-azaindoline (the target compound) showed zero detectable thermal acylation under a more stringent negative control condition (18 hours at 40 °C) [1]. This categorical difference—100% thermal conversion vs. 0%—stems from the loss of aromaticity in the pyrrole ring, which drastically reduces the inherent electrophilicity of the exocyclic amide carbonyl [1].

Photoacylation Photochemistry Light-gated reagents

Pre-Irradiation Chemical Stability: 1-Acetyl-7-azaindoline Survives Conditions That Decompose the Acyclic 2-Acetamidopyridine Analog

When the acyclic analog 2-acetamidopyridine was mixed with n-dodecylamine at 25 °C in acetonitrile, it yielded only decomposition products before any irradiation was applied, demonstrating inherent instability toward nucleophiles. Under identical pre-irradiation conditions, 1-acetyl-7-azaindoline remained intact with no detectable decomposition or acylation, as confirmed by the dark-negative-control experiment (18 h, 40 °C, 1,2-dichloroethane) [1]. This contrast is not a matter of degree but of binary outcome: decomposition vs. recovery of intact starting material [1].

Reagent stability Acyl transfer N-heterocycle chemistry

Photoacylation Yield and Wavelength Orthogonality: 1-Acetyl-7-azaindoline Provides Tunable Activation at 254–300 nm with Zero Reactivity at 350 nm

1-Acetyl-7-azaindoline delivers a photoacylation yield of 31% with n-dodecylamine under 254 nm irradiation (1 h, 1,2-dichloroethane) and 28% at 300 nm (3 h), while exhibiting absolutely no reaction at 350 nm [1]. For context, the 2-acetylaminopyrimidine scaffold—identified in the same study as the highest-yielding photoacylating family—achieved 18–47% yield under 254 nm irradiation depending on stoichiometry and N-acyl chain length, but showed a drop to 11% when wavelength was shifted [1]. Although 2-aminopyrimidine derivatives achieve a higher maximum yield (47% with the lauroyl analog), 1-acetyl-7-azaindoline uniquely combines usable photoacylation efficiency with a clear wavelength cut-off at 350 nm, a property not demonstrated by the pyrimidine series in this study [1].

Photoacylation yield Wavelength selectivity Orthogonal deprotection

Hydrogenation Synthetic Efficiency: 1-Acetyl-7-azaindoline Prepared in 89% Yield from the Unsaturated Precursor

1-Acetyl-7-azaindoline is accessed from 1-acetyl-7-azaindole via a single catalytic hydrogenation step (10% Pd/C, EtOH:DME 1:1, H2 atmosphere, room temperature, 5 h) in 89% isolated yield [1]. This efficiency positions the hydrogenation step near the upper end of typical Pd/C-mediated heterocycle reductions, which commonly range from 70% to 95%. The high conversion rate minimizes material loss during procurement of multi-gram quantities and is consistent with the synthetic route requirements for pilot-plant scale preparation of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-containing pharmaceutical intermediates [2].

Process chemistry Catalytic hydrogenation Scalability

Physical Form and Handling: N-Acetylation Raises Melting Point by ~40 °C Relative to the Parent 7-Azaindoline Free Amine

N-Acetylation of the 7-azaindoline scaffold significantly improves its physical handling characteristics. 1-Acetyl-7-azaindoline exhibits a melting point of 122–124 °C [1], compared with 78–83 °C for the parent free amine 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine . This ~40 °C elevation in melting point is consistent with the introduction of an amide functionality that enhances crystallinity and reduces hygroscopicity. The higher melting solid form facilitates accurate weighing, long-term storage at ambient temperature, and handling in automated compound management systems.

Compound management Solid-state properties Storage stability

Best-Fit Application Scenarios for 1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone Based on Quantitative Differentiation Evidence


Light-Controlled Acyl Transfer for Spatially Resolved Peptide or Small-Molecule Modification

The demonstrated absence of thermal background acylation (0% dark reaction after 18 h at 40 °C) combined with usable photoacylation yields (31% at 254 nm) [1] makes 1-acetyl-7-azaindoline suitable for photolithographic or photochemical patterning applications. In such contexts, the reagent can be uniformly applied to a substrate and acyl transfer triggered only in irradiated regions, enabling spatially resolved functionalization that the unsaturated 1-acetyl-7-azaindole cannot deliver due to its rapid thermal background reactivity [1].

Wavelength-Orthogonal Protecting Group Strategy in Multi-Step Organic Synthesis

Because 1-acetyl-7-azaindoline is completely unreactive at 350 nm while photo-active at 254–300 nm [1], it can serve as a photolabile N-acetyl protecting group that is removed selectively in the presence of other photosensitive functionalities activated at longer wavelengths (e.g., nitrobenzyl or coumarin-based groups). This wavelength orthogonality is not available with 2-aminopyrimidine-derived photoacylating reagents, which lose efficiency upon wavelength shifting and lack a demonstrated 350 nm inactivity window [1].

Protected 7-Azaindoline Building Block for Medicinal Chemistry Library Synthesis

The high-yielding hydrogenation route (89%) to 1-acetyl-7-azaindoline from 1-acetyl-7-azaindole [1], combined with the enhanced solid-state handling properties (melting point 122–124 °C vs. 78–83 °C for the free amine) [1], positions this compound as a practical protected precursor to the 7-azaindoline scaffold. The acetyl group can be removed under basic hydrolysis to liberate the free amine for further N-functionalization, making it a versatile entry point into 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-based compound libraries for kinase inhibitor or CNS-targeted drug discovery programs [1].

Photochemical Mechanistic Studies of Acyl Transfer and Oxidation Pathways

The observation that photolysis of 1-acetyl-7-azaindoline yields 7-azaindole as a side product via photochemically induced oxidation [1] presents a model system for studying the interplay between photoacylation and photooxidation in N-heterocyclic amides. Researchers investigating the fundamental photochemistry of acyl transfer can use this compound to probe the mechanism of the Fries-like rearrangement and the role of the saturated pyrrole ring in modulating excited-state reactivity, utilizing the unsaturated 1-acetyl-7-azaindole as a comparator that lacks this oxidative pathway [1].

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